molecular formula C11H16O3 B14441135 Ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate CAS No. 78044-65-2

Ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B14441135
CAS No.: 78044-65-2
M. Wt: 196.24 g/mol
InChI Key: XUZQWRZYAXDOJJ-NSHDSACASA-N
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Description

Ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring, a carboxylate ester, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

R-COOH+C2H5OHR-COO-C2H5+H2O\text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COO-C}_2\text{H}_5 + \text{H}_2\text{O} R-COOH+C2​H5​OH→R-COO-C2​H5​+H2​O

In this reaction, the carboxylic acid (R-COOH) reacts with ethanol (C₂H₅OH) to form the ester (R-COO-C₂H₅) and water (H₂O). Concentrated sulfuric acid is often used as the catalyst to speed up the reaction and increase the yield of the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar esterification reactions.

    Methyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.

    Cyclohexanone derivatives: Compounds with similar cyclohexene and ketone structures .

Uniqueness

This compound is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

78044-65-2

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-4-14-10(13)11(3)6-5-9(12)7-8(11)2/h7H,4-6H2,1-3H3/t11-/m0/s1

InChI Key

XUZQWRZYAXDOJJ-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@]1(CCC(=O)C=C1C)C

Canonical SMILES

CCOC(=O)C1(CCC(=O)C=C1C)C

Origin of Product

United States

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